Methyl 4,4,4-trifluoro-3-oxobutanoate

Description

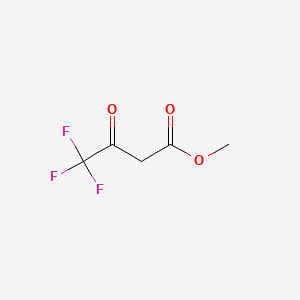

Structure

2D Structure

Properties

IUPAC Name |

methyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMUBWWZTSZGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003613 | |

| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83643-84-9 | |

| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4,4,4 Trifluoro 3 Oxobutanoate

Classical Synthetic Pathways

Traditional methods for the synthesis of Methyl 4,4,4-trifluoro-3-oxobutanoate have relied on well-established organic reactions, providing a foundational understanding of its chemical preparation.

Claisen Condensation Approaches for this compound

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a primary route for synthesizing β-keto esters. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org In the context of this compound, a "crossed" Claisen condensation is employed, where two different esters react. masterorganicchemistry.com

The synthesis is typically achieved through the reaction of methyl trifluoroacetate (B77799) with methyl acetate (B1210297). The mechanism commences with the deprotonation of the α-carbon of methyl acetate by a strong base, such as sodium methoxide (B1231860), to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired product, this compound. libretexts.org

A stoichiometric amount of base is crucial as it deprotonates the resulting β-keto ester, which is more acidic than the starting alcohol, driving the equilibrium towards the product. wikipedia.org The final product is obtained after an acidic workup to neutralize the enolate. wikipedia.org

Typical Reaction Conditions for Claisen Condensation:

| Parameter | Condition |

| Reactants | Methyl trifluoroacetate, Methyl acetate |

| Base | Sodium methoxide (or other strong bases like sodium hydride) |

| Solvent | Anhydrous alcohol (e.g., methanol), or an inert solvent like diethyl ether or THF |

| Temperature | Typically ranges from 0°C to reflux |

| Workup | Acidic workup (e.g., with dilute sulfuric or hydrochloric acid) |

Synthesis of this compound from Trifluoroacetyl Chloride and Ketene (B1206846)

An alternative classical pathway involves the reaction of trifluoroacetyl chloride with ketene. This method proceeds through a highly reactive intermediate, 4,4,4-trifluoro-3-oxobutyryl chloride. google.com This intermediate is not isolated but is directly subjected to alcoholysis to yield the final ester product. google.com

The synthesis begins with the generation of ketene, often through the pyrolysis of acetic anhydride. google.com The ketene is then reacted with trifluoroacetyl chloride, leading to the formation of the acid chloride intermediate. google.com Subsequent treatment of this intermediate with methanol (B129727) results in the formation of this compound.

Reaction Steps and Conditions:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Acetic anhydride | Pyrolysis (e.g., 510-520°C) | Ketene |

| 2 | Trifluoroacetyl chloride, Ketene | Inert solvent (e.g., dichloromethane, toluene), Low temperature (e.g., -10 to -12°C) | 4,4,4-Trifluoro-3-oxobutyryl chloride |

| 3 | 4,4,4-Trifluoro-3-oxobutyryl chloride | Methanol | This compound |

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, advanced and sustainable strategies for the synthesis of this compound are being explored.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry offer a framework for developing more sustainable synthetic routes. Applying these principles to the synthesis of this compound can lead to processes with reduced environmental impact.

Atom Economy: The Claisen condensation, in principle, has good atom economy as most atoms from the reactants are incorporated into the final product. However, the use of a stoichiometric amount of base detracts from this. Catalytic approaches can improve atom economy.

Use of Safer Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents. The exploration of greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (derived from renewable resources), or even solvent-free conditions, aligns with green chemistry principles. nih.gov Microwave-assisted solvent-free reactions have been shown to be effective for the preparation of β-keto esters. tandfonline.comdocumentsdelivered.comresearchgate.net

Use of Renewable Feedstocks: While the starting materials for the classical syntheses are typically derived from petrochemical sources, future research could focus on pathways that utilize bio-based feedstocks.

Catalysis: The development of catalytic methods to replace stoichiometric reagents is a key aspect of green chemistry. This is particularly relevant for the Claisen condensation, where replacing the strong base with a recyclable catalyst would be a significant advancement.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of catalytic systems for the synthesis of β-keto esters, including this compound, is an active area of research aimed at improving reaction efficiency and selectivity.

Lewis Acid Catalysis: Lewis acids have been shown to catalyze Claisen-type condensation reactions. rsc.orgnih.govnih.gov They can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack. The use of Lewis acids could potentially allow for milder reaction conditions and avoid the use of strong bases.

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Lipases, for instance, have been successfully employed in the transesterification of β-keto esters under mild, solvent-free conditions. google.comgoogle.com An enzymatic approach could involve the lipase-catalyzed reaction of a suitable trifluoroacetyl donor with a methyl-containing substrate. This method can also provide a route to optically active β-keto esters. google.com

Heterogeneous Catalysis: The use of solid, recyclable catalysts can simplify product purification and reduce waste. Silica-supported boric acid has been demonstrated as an effective heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions, offering high yields and catalyst recyclability. nih.gov

The continued exploration of these advanced synthetic strategies holds the promise of more efficient, selective, and sustainable methods for the production of this compound.

Reactivity Profiles and Mechanistic Investigations of Methyl 4,4,4 Trifluoro 3 Oxobutanoate

Fundamental Reactivity Patterns of Trifluoromethyl-Substituted β-Ketoesters

The presence of a trifluoromethyl (CF₃) group significantly influences the reactivity of β-ketoesters like methyl 4,4,4-trifluoro-3-oxobutanoate. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the α-protons, making deprotonation to form an enolate more facile compared to their non-fluorinated counterparts. This heightened acidity makes them excellent nucleophiles in various carbon-carbon bond-forming reactions.

Furthermore, the trifluoromethyl group impacts the electrophilicity of the carbonyl carbons. The inductive effect of the CF₃ group increases the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This dual effect of enhanced α-proton acidity and increased carbonyl electrophilicity is a cornerstone of the diverse reactivity of trifluoromethyl-substituted β-ketoesters.

These compounds are valuable precursors in the synthesis of more complex fluorinated molecules. mdpi.com The introduction of a trifluoromethyl group can confer desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity. semanticscholar.org Consequently, methods for the enantioselective synthesis of α-trifluoromethyl β-ketoesters have been developed, highlighting their importance as building blocks in medicinal chemistry. mdpi.comnih.gov

Nucleophilic Addition Reactions Involving this compound

The electrophilic nature of the carbonyl carbons in this compound makes it a prime substrate for nucleophilic addition reactions. A variety of nucleophiles can add to either the keto or the ester carbonyl group, although the ketone carbonyl is generally more reactive.

One of the key reactions is the nucleophilic addition of amines. The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog, with anilines has been systematically studied. Depending on the reaction conditions, this can lead to the formation of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. These products are valuable intermediates for the synthesis of trifluoromethyl-substituted quinolinones.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. In the case of β-ketoesters, the initial adduct can exist in equilibrium with various tautomeric forms.

Cyclization Reactions and Annulation Strategies Utilizing this compound

This compound is a versatile building block in the synthesis of various heterocyclic and carbocyclic systems through cyclization and annulation strategies. Its bifunctional nature, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers, allows for its participation in a wide range of ring-forming reactions.

Cyclocondensation Reactions with this compound as a Key Reagent

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and this compound is a frequently employed reagent in such transformations. Notable examples include the Hantzsch pyridine (B92270) synthesis and the Paal-Knorr synthesis.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen donor like ammonia. This reaction leads to the formation of dihydropyridines, which can be subsequently oxidized to pyridines. The use of this compound in this reaction allows for the introduction of a trifluoromethyl group into the pyridine ring, a structural motif present in many biologically active compounds.

The Paal-Knorr synthesis is another important cyclocondensation reaction for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound itself is not a 1,4-dicarbonyl, it can be a precursor to such compounds, which then undergo Paal-Knorr cyclization.

Another significant cyclocondensation is the Knoevenagel condensation , which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. The acidic α-protons of this compound make it a suitable active methylene component in this reaction, leading to the formation of α,β-unsaturated products that can undergo further cyclization.

Interactive Data Table: Cyclocondensation Reactions

| Reaction Name | Reactants | Product Type | Trifluoromethyl Group Incorporation |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (e.g., this compound), Ammonia | Dihydropyridines/Pyridines | Yes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl (can be derived from the β-ketoester) | Furans, Pyrroles, Thiophenes | Yes |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound (e.g., this compound) | α,β-Unsaturated Compounds | Yes |

Intramolecular Cyclizations and Spirocompound Formation

Beyond intermolecular cyclocondensations, this compound and its derivatives are also utilized in intramolecular cyclization reactions. These reactions can lead to the formation of a variety of ring systems, including complex polycyclic and spirocyclic structures.

For instance, derivatives of this compound can be designed to contain a tethered nucleophile or electrophile, which can then react intramolecularly to form a new ring. The trifluoromethyl group can play a crucial role in directing the regioselectivity and stereoselectivity of these cyclizations.

Spirocompounds, which contain two rings connected by a single common atom, can also be synthesized using this β-ketoester. These reactions often proceed through a cascade of reactions, such as a Michael-Michael-aldol sequence, where the unique reactivity of the trifluoromethyl-substituted β-ketoester is leveraged to construct the spirocyclic core.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for optimizing reaction conditions and designing new synthetic methodologies. The study of reactions involving this compound has provided insights into various mechanistic aspects.

Investigation of Keto-Enol Tautomerism and Related Isomerizations

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and the presence of the electron-withdrawing trifluoromethyl group.

The trifluoromethyl group generally favors the enol form due to the formation of a strong intramolecular hydrogen bond and the creation of a conjugated system. NMR spectroscopy is a powerful tool for studying this tautomeric equilibrium. For the closely related ethyl 4,4,4-trifluoroacetoacetate, it has been shown that the enol concentration is solvent-dependent. semanticscholar.org In non-polar solvents, the enol form, stabilized by an internal hydrogen bond, is more prevalent, while in polar, protic solvents that can engage in intermolecular hydrogen bonding, the keto form can be more favored. semanticscholar.org

The interconversion between the keto and enol forms proceeds via a proton shift, which can be catalyzed by either acid or base. This tautomerization is a fundamental process that often precedes or is involved in the mechanisms of many reactions of β-ketoesters.

Interactive Data Table: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Reason |

| Solvent Polarity | Non-polar solvents favor the enol form. Polar solvents can favor the keto form. | Non-polar solvents promote intramolecular hydrogen bonding in the enol. Polar solvents can disrupt this and solvate the keto form. |

| Trifluoromethyl Group | Favors the enol form. | Electron-withdrawing nature stabilizes the conjugated enol system and strengthens the intramolecular hydrogen bond. |

| Temperature | Can shift the equilibrium. | The thermodynamics of the equilibrium are temperature-dependent. |

Michael Addition Pathways in this compound Reactivity

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a significant reaction pathway for this compound. byjus.comwikipedia.org The reaction is initiated by the deprotonation of a Michael donor, forming a resonance-stabilized carbanion or another suitable nucleophile. byjus.com In the context of this compound, the compound itself typically acts as the Michael donor after deprotonation at the α-carbon (C-2) to form a nucleophilic enolate.

The general mechanism proceeds in three key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from this compound, creating a resonance-stabilized enolate. The presence of both the trifluoromethyl ketone and the methyl ester groups enhances the acidity of this proton, facilitating enolate formation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the β-carbon of a Michael acceptor (an α,β-unsaturated compound), leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

Protonation: The resulting intermediate is protonated, often by the conjugate acid of the base used or during a workup step, to yield the final Michael adduct. byjus.com

A notable application of this pathway is in the synthesis of heterocyclic compounds. For instance, the reaction of trifluoro-β-ketoesters with aldehydes can lead to the formation of pyran derivatives. This transformation is understood to proceed via an initial Michael addition, followed by intramolecular cyclization and subsequent dehydration. While specific studies on the methyl ester are limited, a patent describes its utility as a starting material in the preparation of pyridine herbicides, a process that involves the formation of a pyran intermediate. google.com This suggests a reaction pathway where the enolate of this compound engages in a Michael addition with an α,β-unsaturated aldehyde or a related species, followed by intramolecular cyclization to form the pyran ring.

Furthermore, reactions of the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, in the presence of a catalytic amount of triethylamine (B128534), yield 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives. researchgate.net This reaction pathway involves an initial Michael addition of the fluorinated ketoester enolate to the electron-deficient alkene, followed by an intramolecular cyclization. This provides a strong model for the expected reactivity of this compound in similar transformations.

Role of Enolization and Tautomeric Forms in Reaction Progression

This compound, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers in equilibrium. libretexts.org The enol form is generated by the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. The reactivity of the compound is intrinsically linked to this tautomeric equilibrium, as the enol form is a key nucleophilic intermediate in many reactions. libretexts.org

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the position of this equilibrium. Studies on the analogous ethyl 4,4,4-trifluoroacetoacetate (ETFAA) have shown that the enol tautomer is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. semanticscholar.org This stabilization makes the enol form a significant component of the equilibrium mixture.

The progression of reactions, including Michael additions, is highly dependent on the availability and reactivity of the enol or the corresponding enolate. The enol form itself can act as a nucleophile, particularly under acidic catalysis, while the enolate, formed under basic conditions, is a more potent nucleophile. libretexts.org The rate and outcome of reactions are therefore directly influenced by the factors that affect the keto-enol equilibrium, such as solvent, temperature, and pH.

For instance, in aprotic solvents, a positive correlation has been observed between solvent polarity and the proportion of the keto tautomer for ETFAA. semanticscholar.orgemerginginvestigators.org This is because more polar solvents can stabilize the more polar keto form through dipole-dipole interactions, shifting the equilibrium away from the less polar, intramolecularly hydrogen-bonded enol form. In protic solvents, the dynamics are more complex, as the solvent can also engage in hydrogen bonding with both tautomers, affecting their relative stabilities. semanticscholar.org Given the structural similarity, a comparable solvent-dependent tautomeric equilibrium is expected for this compound, which in turn governs its reaction progression by controlling the concentration of the reactive enol intermediate.

Chemoselectivity and Regioselectivity in Transformations of this compound

The structure of this compound features two distinct electrophilic sites: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. This duality presents challenges and opportunities for chemoselectivity—the preferential reaction of one functional group over another. Furthermore, its enolate has two nucleophilic sites (the α-carbon and the enolate oxygen), which leads to considerations of regioselectivity, specifically C-alkylation versus O-alkylation.

The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent ketone carbonyl highly electrophilic and susceptible to nucleophilic attack. Conversely, the ester carbonyl is generally less reactive. This inherent difference in reactivity is a key determinant of chemoselectivity.

A systematic study on the reaction of the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines highlights the controllable nature of chemoselectivity in these systems. researchgate.net Depending on the reaction conditions, two different products can be formed chemoselectively:

Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (Enamino esters): Formed via nucleophilic attack of the aniline (B41778) at the highly electrophilic trifluoromethyl ketone, followed by dehydration.

N-aryl-4,4,4-trifluoro-3-oxobutyramides: Formed via nucleophilic attack of the aniline at the ester carbonyl, leading to amidation.

This demonstrates that by carefully selecting the reaction parameters, one can direct the nucleophilic attack to either the ketone or the ester functionality, achieving high chemoselectivity (>90%) for the desired product. researchgate.net This provides a clear precedent for the expected chemoselective transformations of this compound with various nucleophiles.

Regioselectivity is primarily a concern when the enolate of this compound acts as a nucleophile. The enolate can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom of the enolate (O-alkylation). The outcome is influenced by factors such as the nature of the electrophile, the counter-ion of the enolate, and the solvent.

Impact of Solvent, Temperature, and Catalyst on Reaction Outcomes

The outcome of reactions involving this compound is highly sensitive to the interplay of solvent, temperature, and the presence of catalysts. These factors can profoundly influence the reaction's chemoselectivity and regioselectivity by altering the stability of intermediates, transition states, and the position of the keto-enol equilibrium.

Impact of Solvent, Temperature, and Catalyst on the Reaction of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Anilines researchgate.net

| Catalyst | Solvent | Temperature (°C) | Major Product | Selectivity |

| None | Toluene (B28343) | 110 | N-Aryl Amide | >90% |

| p-TsOH | Toluene | 110 | Enamino Ester | >95% |

| None | Acetic Acid | 118 | Enamino Ester | >95% |

| None | Methanol (B129727) | 65 | Mixture | Low |

This table is based on data for Ethyl 4,4,4-trifluoro-3-oxobutanoate and is presented to illustrate the principles of how reaction conditions affect selectivity.

Solvent: The choice of solvent plays a critical role. As demonstrated in the reaction of ETFAA with anilines, a non-polar solvent like toluene at reflux favors the formation of the N-aryl amide. researchgate.net In contrast, using a protic acid like acetic acid as the solvent, or an acidic catalyst in a non-polar solvent, strongly favors the formation of the enamino ester. researchgate.net This is because acidic conditions promote the enolization of the β-ketoester and activate the ketone carbonyl for nucleophilic attack. Furthermore, in reactions of ETFAA with arylidenemalononitriles, the solvent was found to influence the product ratio between pyran and piperidine (B6355638) derivatives, indicating that the solvent can direct the pathway of post-Michael addition cyclizations. researchgate.net

Temperature: Temperature affects both reaction rates and equilibrium positions. In Michael additions, which are generally thermodynamically controlled, higher temperatures can favor the 1,4-addition product over the kinetically controlled 1,2-addition product. sci-hub.box In the chemoselective reaction with anilines, elevated temperatures (reflux) are necessary to drive the reaction towards either the amide or the enamino ester. researchgate.net Lower temperatures may result in slow or incomplete reactions.

Catalyst: Catalysts are instrumental in directing reaction pathways. In the aforementioned reaction of ETFAA with anilines, the absence of a catalyst in a neutral, non-polar solvent leads to the amide, while the addition of an acid catalyst like p-toluenesulfonic acid (p-TsOH) completely shifts the selectivity towards the enamino ester. researchgate.net The acid catalyst likely protonates the ketone carbonyl, making it significantly more electrophilic and thus promoting the attack of the aniline at this position. This highlights the power of catalysis to overcome the inherent reactivity preferences of the functional groups and achieve high levels of chemoselectivity.

Applications of Methyl 4,4,4 Trifluoro 3 Oxobutanoate in Complex Molecule Synthesis

Versatile Role as a Trifluoromethyl Synthon for Heterocyclic Compounds

The strategic placement of functional groups in methyl 4,4,4-trifluoro-3-oxobutanoate allows it to participate in various cyclocondensation reactions, serving as a reliable source for the trifluoromethyl (CF₃) group in the final heterocyclic scaffold. This "trifluoromethyl synthon" approach is a cornerstone for accessing diverse classes of fluorinated heterocycles.

This compound is a key starting material for building the pyridine (B92270) ring system. jst.go.jp Through cyclocondensation reactions, this building block enables the incorporation of a trifluoromethyl group into the pyridine core, a structural motif found in numerous active ingredients in both agrochemicals and pharmaceuticals. nih.gov The synthesis typically involves reacting the β-ketoester with compounds containing amine functionalities, leading to the formation of the six-membered pyridine or pyridone ring. A related thioester, methyl 4,4,4-trifluoro-3-oxo-butanethioate, is also employed in multi-step syntheses that proceed through pyran and piperidine (B6355638) intermediates to ultimately yield dihydropyridine (B1217469) derivatives, which are precursors to pyridines. google.com

The synthesis of trifluoromethylated pyrazoles is a well-established application of this compound and its derivatives. The most common method involves the condensation reaction of the β-dicarbonyl compound with a substituted hydrazine. nih.gov This reaction generally proceeds with high regioselectivity. For instance, the reaction of an activated form of the ketoester, such as ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, with arylhydrazines yields trifluoromethyl-containing pyrazole (B372694) compounds. bibliomed.org Similarly, reacting 1-aryl-4,4,4-trifluoro-1,3-butanediones with phenylhydrazine (B124118) has been shown to regioselectively produce 1-aryl-3-trifluoromethyl-1H-pyrazoles. scispace.com The resulting pyrazole core, functionalized with a CF₃ group, is a privileged structure in medicinal chemistry, appearing in drugs like Celecoxib (B62257). scispace.com

Table 1: Synthesis of Trifluoromethylated Pyrazoles

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Phenylhydrazine | Ether, reflux, 24 h | 5-Aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole | 88% |

| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Methylhydrazine | Ether, reflux, 24 h | 3-Aryl-5-trifluoromethyl-1-methyl-1H-pyrazole | 95% |

The reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines has been systematically studied to achieve chemoselective synthesis of precursors for different quinolinone isomers. researchgate.net By carefully controlling the reaction conditions such as solvent, temperature, and catalyst, the reaction can be directed to selectively form either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (enamines) or N-aryl-4,4,4-trifluoro-3-oxobutyramides (amides). researchgate.net These intermediates can then be cyclized to afford 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively, providing an improved and regioselective route to these important heterocyclic systems. researchgate.netiipseries.org

Table 2: Chemoselective Synthesis of Quinolinone Precursors

| Reactant | Conditions | Major Product | Subsequent Product |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aniline (B41778) | Acid catalyst (e.g., p-TsOH), Toluene (B28343), reflux | Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate | 2-Trifluoromethyl-4-quinolinone |

This compound serves as a precursor for trifluoromethyl-substituted chromenes and coumarins, which are scaffolds with significant biological activities. For instance, 4-trifluoromethyl-2H-chromenes can be prepared from 2-(trifluoroacetyl)phenols, which are structurally related to the subject compound. rsc.org In the synthesis of coumarins, the Pechmann condensation is a key reaction. Research has led to the synthesis of 4-trifluoromethyl-6,7-dihydroxycoumarin, a compound that has shown potent inhibitory activity towards the Mcl-1 protein, an attractive target in cancer therapy. nih.gov This synthesis was achieved via an acid-catalyzed Pechmann condensation, demonstrating a pathway to incorporate the CF₃-containing side chain at the 4-position of the coumarin (B35378) ring. nih.gov

The trifluoromethyl group is a valuable substituent in pyrazine-based compounds, many of which have applications in medicinal chemistry. Ethyl-4,4,4-trifluoro-3-oxobutanoate is utilized in the construction of these scaffolds. For example, it undergoes an intermolecular condensation with aniline in polyphosphoric acid at elevated temperatures. mdpi.com This reaction forms a key intermediate that can be further elaborated to produce fused heterocyclic systems containing a pyrazine (B50134) ring, such as triazolo[4,3-a]pyrazines. mdpi.comnih.gov These scaffolds are considered privileged structures in drug discovery. nih.govarabjchem.org

The reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate extends to the synthesis of saturated and partially saturated six-membered heterocycles like dihydropyrans and piperidines. In the presence of a catalytic amount of triethylamine (B128534) (NEt₃), it reacts with arylidenemalononitriles to yield a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these products is dependent on the specific substrates and reaction solvents used. researchgate.net Additionally, a related thioester, methyl 4,4,4-trifluoro-3-oxo-butanethioate, can be used as a starting material in a sequence that involves the formation of a pyran, its conversion to a dihydroxypiperidine with ammonia, and subsequent dehydration to form a dihydropyridine, highlighting the utility of this core structure in accessing various reduced pyridine systems. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Methyl 4,4,4-trifluoro-3-oxo-butanethioate |

| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate |

| 1-Aryl-4,4,4-trifluoro-1,3-butanedione |

| Phenylhydrazine |

| Arylhydrazine |

| Methylhydrazine |

| 1-Aryl-3-trifluoromethyl-1H-pyrazole |

| 5-Aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole |

| 3-Aryl-5-trifluoromethyl-1-methyl-1H-pyrazole |

| 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

| Celecoxib |

| Aniline |

| Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate |

| N-Aryl-4,4,4-trifluoro-3-oxobutyramide |

| 2-Trifluoromethyl-4-quinolinone |

| 4-Trifluoromethyl-2-quinolinone |

| 2-(Trifluoroacetyl)phenol |

| 4-Trifluoromethyl-2H-chromene |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin |

| Polyphosphoric acid |

| Triazolo[4,3-a]pyrazine |

| Triethylamine |

| Arylidenemalononitrile |

| 2-Trifluoromethyl-3,4-dihydro-2H-pyran |

| 2-(Trifluoromethyl)piperidine |

| Dihydroxypiperidine |

| Dihydropyridine |

| Pyridine |

Construction of 1,3,4-Oxadiazole (B1194373) Thioether Compounds

The 1,3,4-oxadiazole thioether scaffold is a significant structural motif in the development of bioactive compounds, including potential nematicides for crop protection. nih.gov While direct, single-step syntheses of 1,3,4-oxadiazole thioethers from this compound are not extensively detailed in prominent literature, the synthesis of the core 1,3,4-oxadiazole ring is well-established through various cyclization strategies. Commonly, these syntheses involve the cyclodehydration of 1,2-diacylhydrazines or the reaction of acylhydrazines with reagents like phosphorus oxychloride. researchgate.net Another method involves the thermal rearrangement of carbamoylated (alkylthio)tetrazoles, which lose nitrogen gas to form the desired 1,3,4-oxadiazole ring, a process known as the Huisgen 1,3,4-oxadiazole synthesis. malariaworld.org

This compound can serve as a precursor to trifluoroacetyl derivatives, such as trifluoroacetic hydrazide, which could then participate in these classical cyclization reactions to form a trifluoromethyl-substituted 1,3,4-oxadiazole ring. Subsequent reaction with a thiol-containing molecule would then yield the final thioether compound. This indirect pathway highlights the role of this compound as a source of the essential trifluoromethyl functional group for these heterocyclic systems.

General Methods for Nitrogen-Containing Heterocycles

This compound and its ethyl ester analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, are highly valuable building blocks for synthesizing a wide array of trifluoromethyl-substituted nitrogen-containing heterocycles. nih.govjst.go.jp The dual reactivity of the β-ketoester moiety allows for cyclocondensation reactions with various nitrogen-based dinucleophiles to form diverse ring systems.

Key synthetic applications include:

Pyridines: These compounds are crucial in agrochemical and pharmaceutical industries. nih.govjst.go.jp Cyclocondensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are a primary method for constructing the trifluoromethylpyridine (TFMP) core. nih.gov

Piperidines: Reactions of the ethyl ester with arylidenemalononitriles can yield 2-(trifluoromethyl)piperidine derivatives, demonstrating the compound's utility in forming saturated heterocyclic rings. researchgate.net

Quinolinones: The reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines can be controlled to chemoselectively produce intermediates that cyclize to afford either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones, which have shown biological activity. researchgate.net

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the keto and ester groups, facilitating these cyclization reactions and imparting unique chemical and biological properties to the resulting heterocyclic products. nih.gov

Contributions to Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is critical in drug development. This compound is a key starting material for creating chiral centers, particularly those bearing a trifluoromethyl group, which can enhance a molecule's metabolic stability and binding affinity. mdpi.com

Enantiopure Synthesis of Trifluoromethyl-β-Amino Acid Derivatives

Enantiopure β-amino acids containing a trifluoromethyl group are valuable building blocks for peptides and other biologically active molecules. This compound serves as a precursor for key intermediates in their asymmetric synthesis. For instance, it can be used to generate trifluoromethyl ketoimines or their stable surrogates, N-tert-butanesulfinyl hemiaminals. nih.gov

A notable method involves the addition of a Reformatsky reagent to these N-tert-butanesulfinyl hemiaminals, which proceeds with high diastereoselectivity to provide β-trifluoromethyl β-amino acid derivatives. nih.gov Another successful strategy involves a Mannich-type reaction with a chiral fluorinated iminium ion derived from an oxazolidine, which also demonstrates high stereoselectivity. researchgate.net These methods leverage the trifluoromethylcarbonyl structure, readily accessible from this compound, to construct the desired chiral amino acid framework.

Biocatalytic and Enzyme-Mediated Asymmetric Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes can perform complex transformations under mild conditions with exceptional stereocontrol.

A prime example of this is the asymmetric reduction of the ketone in ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analogue of the methyl ester. Whole cells of the yeast Saccharomyces uvarum have been successfully used to reduce the keto group, producing ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.gov This biocatalytic transformation, conducted in an aqueous-organic biphasic system, achieved high conversion (85.0%) and excellent enantiomeric excess (85.2%). nih.gov This process highlights the potential of enzyme-mediated reactions to transform prochiral β-ketoesters like this compound into valuable chiral building blocks without the need for external co-enzymes. nih.gov

Strategic Applications in Bioactive Compound Development

The unique properties conferred by the trifluoromethyl group make this compound a strategic precursor in the development of modern agrochemicals. The trifluoromethyl moiety can enhance efficacy, metabolic stability, and lipophilicity, leading to more effective and persistent active ingredients.

Precursor in Agrochemical Synthesis (Herbicides, Fungicides, Insecticides)

This compound is a foundational component in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides.

Herbicides:

The compound is a precursor for pyridine-based herbicides. A U.S. patent describes its utility as a starting material, interchangeable with its thioester analogue, for preparing pyridine carbodithioate herbicides. google.com

It is also a key building block for the trifluoromethylpyridine moiety found in important herbicides like fluazifop-butyl. nih.govjst.go.jp

Fungicides:

Through reaction with anilines, the ethyl ester of 4,4,4-trifluoro-3-oxobutanoic acid is used to synthesize 2-trifluoromethyl-4-quinolinones. researchgate.net Certain compounds from this class have demonstrated significant in vitro fungicidal activity against plant pathogens such as Cercospora arachidicola and Rhizoctonia cerealis. researchgate.net

Insecticides:

The trifluoromethyl group is a common feature in modern insecticides. Building blocks like this compound are essential for creating the heterocyclic cores of these active ingredients. For example, it is used to construct the 4-trifluoromethyl-substituted pyridine ring in the insecticide flonicamid (B1672840) and is a precursor for trifluoromethyl-substituted pyrroles, a class that includes the insecticide chlorfenapyr. jst.go.jpresearchgate.net

The versatility of this compound in agrochemical synthesis is summarized in the following table.

| Agrochemical Class | Target Heterocycle/Core Structure | Example of Final Product or Class | Reference |

|---|---|---|---|

| Herbicide | Pyridine Carbodithioate | Pyridine Herbicides | google.com |

| Herbicide | Trifluoromethylpyridine | Fluazifop-butyl | nih.govjst.go.jp |

| Fungicide | Trifluoromethyl-quinolinone | Quinolinone-based Fungicides | researchgate.net |

| Insecticide | Trifluoromethylpyridine | Flonicamid | jst.go.jp |

| Insecticide | Trifluoromethylpyrrole | Chlorfenapyr | researchgate.net |

Intermediate in Pharmaceutical Development

The trifluoromethyl moiety is a well-established pharmacophore in medicinal chemistry, known to improve a drug candidate's lipophilicity, binding affinity, and resistance to metabolic degradation. This compound provides a readily available source for introducing this critical functional group into heterocyclic and other complex molecular scaffolds, making it an invaluable intermediate in the synthesis of novel drug leads and therapeutic agents.

The development of novel drug leads often involves the exploration of diverse chemical structures to identify compounds with promising biological activity. This compound is utilized in the synthesis of various heterocyclic compounds, such as dihydropyridines, which are known to possess a broad range of pharmacological activities. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to incorporate the trifluoromethyl group, leading to the formation of novel dihydropyridine derivatives with potential as calcium channel blockers or other therapeutic agents. wikipedia.orgorganic-chemistry.orgnih.gov

While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, the analogous ethyl ester, ethyl 4,4,4-trifluoro-3-oxobutanoate, is widely used in such reactions. The chemical reactivity of the methyl and ethyl esters are similar, suggesting the applicability of the methyl ester in these synthetic pathways.

Table 1: Synthesis of Dihydropyridine Scaffolds

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Application |

|---|---|---|---|

| This compound | Hantzsch Synthesis | Trifluoromethyl-substituted Dihydropyridines | Calcium Channel Blockers, Antihypertensive Agents |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a continuous effort in pharmaceutical research. The trifluoromethyl group has been incorporated into various non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their potency and pharmacokinetic profiles.

For instance, an intermediate for the synthesis of the COX-2 inhibitor celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, can be prepared from ethyl 4,4,4-trifluoro-3-oxo-butanoate. google.com This synthesis highlights the role of trifluorinated butanoates in constructing the core structures of potent anti-inflammatory drugs.

Table 2: Intermediates for Anti-inflammatory Drugs

| Starting Material | Synthesized Intermediate | Target Drug Class |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxo-butanoate | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | COX-2 Inhibitors (e.g., Celecoxib) |

Antibacterial Compounds

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. The incorporation of trifluoromethyl groups into heterocyclic structures has been a successful strategy in this area.

Research has demonstrated the synthesis of novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org In these syntheses, ethyl 4,4,4-trifluoro-3-oxobutanoate is reacted with various amidines to construct the pyrimidinone core. The resulting compounds have shown promising inhibitory activity against this challenging pathogen. The Biginelli reaction is another powerful tool for the synthesis of dihydropyrimidinones, which are known for a wide range of biological activities. nih.govmdpi.comamazonaws.comajgreenchem.com

Table 3: Synthesis of Pyrimidinone-based Antibacterial Agents

| Starting Material | Reaction Partner | Synthesized Compound Class | Target Pathogen |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Amidines | Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis |

Antitumor Agents

Ethyl 4,4,4-trifluoro-3-oxobutanoate has been utilized as a starting material for the synthesis of 5-trifluoromethyl-2,4-dihydropyrazol-3-one. nih.gov This compound, in turn, serves as a precursor for the synthesis of various trifluoromethyl-substituted pyrazole N-nucleosides. Certain glucosides derived from these pyrazoles have demonstrated in vitro inhibitory activity against the proliferation of human promyelotic leukemia (HL60) cell lines, highlighting the potential of this class of compounds as antitumor agents. nih.gov

Table 4: Synthesis of Pyrazole-based Antitumor Agents

| Starting Material | Intermediate Compound | Final Compound Class | In Vitro Activity |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Trifluoromethyl-2,4-dihydropyrazol-3-one | Trifluoromethyl-substituted Pyrazole N-nucleosides | Inhibition of HL60 cell proliferation |

Advanced Synthetic Strategies and Methodologies Utilizing Methyl 4,4,4 Trifluoro 3 Oxobutanoate

One-Pot Multicomponent Reactions (MCRs) for Increased Synthetic Efficiency

One-pot multicomponent reactions (MCRs), which combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all starting materials, represent a highly efficient approach in modern synthesis. The use of methyl or ethyl 4,4,4-trifluoro-3-oxobutanoate in MCRs allows for the direct synthesis of complex trifluoromethylated heterocycles, streamlining reaction pathways and reducing waste.

Notable examples include variations of the Biginelli and Hantzsch reactions. The Biginelli reaction, a three-component condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea, produces dihydropyrimidinones. wikipedia.orgamazonaws.com When ethyl 4,4,4-trifluoro-3-oxobutanoate is used, it yields valuable trifluoromethyl-substituted dihydropyrimidinones, which are of significant interest in medicinal chemistry. frontiersin.orgnih.gov Similarly, the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester, can be adapted to produce trifluoromethylated dihydropyridines (DHPs), a class of compounds known for their use as calcium channel blockers. organic-chemistry.orgwikipedia.org

Research has demonstrated the successful application of trifluoroacetoacetates in various MCRs to build diverse heterocyclic scaffolds. For instance, a one-pot, three-component reaction of aromatic aldehydes, 3-methylpyrazol-5-one, and ethyl trifluoroacetoacetate provides an efficient route to tetrahydropyrazolo[3,4-b]pyran derivatives. researchgate.net Another efficient MCR involves 1,3-cyclopentanedione, arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by ammonium (B1175870) acetate (B1210297), to yield trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives through a Michael addition and subsequent intramolecular cyclization sequence. researchgate.net

| Reaction Type | Other Reactants | Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Biginelli-like Reaction | Aromatic Aldehyde, Urea/Thiourea | CF3-Dihydropyrimidinones | Acid Catalysis | frontiersin.org, nih.gov |

| Hantzsch-like Reaction | Aromatic Aldehyde, Ammonium Acetate | CF3-Dihydropyridines | Ethanol, Reflux | researchgate.net |

| Cyclocondensation | 1,3-Cyclopentanedione, Arylaldehydes | CF3-Cyclopenta[b]pyrans | NH4OAc | researchgate.net |

| Cyclocondensation | 2-Hydroxynaphthoquinone, Aromatic Aldehydes | CF3-Benzo[g]chromenes | NH4OAc / Acetic Acid | researchgate.net |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Methyl 4,4,4-trifluoro-3-oxobutanoate is an excellent substrate for various transformations catalyzed by metals such as silver and palladium.

Silver catalysis has proven particularly effective for the synthesis of trifluoromethyl-containing pyrazoles, a structural motif found in numerous pharmaceuticals and agrochemicals. chinesechemsoc.org A notable silver-catalyzed reaction involves the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with N′-benzylidene tolylsulfonohydrazides. researchgate.netcolab.ws This process affords 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. The proposed reaction mechanism proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final chinesechemsoc.orgresearchgate.net-H shift to yield the aromatic pyrazole (B372694) product. researchgate.netfao.org This methodology is valued for its operational simplicity and compatibility with a range of functional groups on the aryl ring of the hydrazide. colab.wsfao.org

| Hydrazide Substituent (Aryl Group) | Silver Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Ag2O | Moderate to Excellent | researchgate.net |

| 4-Methylphenyl | Ag2O | Moderate to Excellent | researchgate.net |

| 4-Chlorophenyl | Ag2O | Moderate to Excellent | fao.org |

| Naphthyl | Ag2O | Moderate to Excellent | researchgate.net |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The α-arylation of carbonyl compounds is a powerful method for constructing C(sp²)-C(sp³) bonds. While specific examples detailing the α-arylation of this compound are specialized, the general methodology for esters is well-established and directly applicable. nih.gov This transformation typically involves the reaction of an ester enolate with an aryl halide or tosylate in the presence of a palladium catalyst. organic-chemistry.org

The catalyst system often consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. nih.gov The ligand is crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the α-aryl product. A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is required to generate the ester enolate. nih.gov This methodology allows for the synthesis of α-aryl-β-ketoesters, which are versatile intermediates for preparing nonsteroidal anti-inflammatory drug derivatives and other complex molecules. nih.govorganic-chemistry.org

Organocatalytic Applications in Stereoselective Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. unl.ptcardiff.ac.uk this compound is an ideal substrate for organocatalytic reactions designed to create stereogenic centers with high enantioselectivity.

A prominent example is the enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. nih.gov This reaction, catalyzed by cinchona alkaloid-based primary amines, constructs highly functionalized β-CF₃-cyclohexanone derivatives. The reaction proceeds through an enamine intermediate, which attacks the enone in a stereocontrolled Michael addition, followed by an intramolecular aldol cyclization. This cascade process generates multiple new bonds and stereocenters in a single operation, affording the products in high yields (81-99%) and with excellent enantioselectivities (92-99% ee). nih.gov The diastereomeric products can often be separated chromatographically. Interestingly, the addition of an acidic co-catalyst like trifluoroacetic acid can alter the reaction pathway, favoring a condensation process to yield β-CF₃-cyclohexenones. nih.gov

| α,β-Unsaturated Enone | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Benzalacetone | Cinchona Alkaloid-derived Amine | 81-99 | 92-99 | nih.gov |

| Chalcone | Cinchona Alkaloid-derived Amine | 81-99 | 92-99 | nih.gov |

| (E)-4-(4-chlorophenyl)but-3-en-2-one | Cinchona Alkaloid-derived Amine | 81-99 | 92-99 | nih.gov |

Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. mit.edu These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and improved scalability and automation. mit.eduacs.org The synthesis of trifluoromethylated compounds, often involving energetic reactions or gaseous reagents, is particularly well-suited for flow chemistry. mit.eduvapourtec.com

The application of continuous flow technology to reactions involving this compound allows for process intensification. For example, a multi-step synthesis can be "telescoped" into a continuous sequence without isolating intermediates. acs.orgnih.gov A hypothetical flow process could involve pumping a solution of this compound and other reactants through a heated coil reactor. The precise control over residence time and temperature enables optimization of reaction conditions to maximize yield and minimize byproduct formation. acs.org This approach has been successfully used to prepare trifluoromethylated N-fused heterocycles and α-trifluoromethylthiolated esters, demonstrating the potential for rapid, scalable, and efficient manufacturing of valuable fluorinated molecules. acs.orgacs.org

Theoretical and Computational Investigations of Methyl 4,4,4 Trifluoro 3 Oxobutanoate

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. For Methyl 4,4,4-trifluoro-3-oxobutanoate, these calculations can predict the feasibility of various reaction pathways and provide detailed energy profiles.

Reaction Pathway Prediction: The presence of multiple reactive sites in this compound—the electrophilic carbonyl carbons, the enolizable α-protons, and the trifluoromethyl group—makes its chemistry rich and complex. DFT calculations can be employed to model the interactions of this compound with various reagents. For instance, in a Michael addition reaction, calculations can determine the relative energies of the transition states for 1,2- versus 1,4-addition, thereby predicting the regioselectivity of the reaction. Similarly, for condensation reactions, such as the Knoevenagel or Hantzsch reactions, computational models can identify the most likely mechanistic pathways by comparing the activation energies of competing routes. While specific studies on the methyl ester are not prevalent, research on the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate has shown its utility in synthesizing a variety of heterocyclic compounds, including dihydropyran and piperidine (B6355638) derivatives. researchgate.netresearchgate.net A possible reaction mechanism for such transformations can be proposed and computationally verified. researchgate.netresearchgate.net

Energy Profiling: A key output of quantum chemical calculations is the potential energy surface for a given reaction. This surface maps the energy of the system as a function of the geometric coordinates of the atoms. By identifying the stationary points—reactants, products, intermediates, and transition states—a detailed reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information, such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea).

For example, a DFT study on the alkaline hydrolysis of this compound would involve calculating the energies of the reactants (the ester and a hydroxide (B78521) ion), the tetrahedral intermediate, the transition state leading to it, and the final products (the carboxylate and methanol). The calculated activation energy would provide an estimate of the reaction rate.

Illustrative Energy Profile Data for a Hypothetical Reaction:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -8.5 |

| Transition State 2 | +5.7 |

| Products | -20.1 |

This table represents hypothetical data for a generic reaction involving this compound, illustrating the type of information obtained from quantum chemical calculations.

Modern computational chemistry employs a range of DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) to achieve a balance between accuracy and computational cost. nih.govmit.edu The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level theoretical methods. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Modeling

While quantum chemical calculations are well-suited for studying reaction mechanisms, Molecular Dynamics (MD) simulations excel at exploring the conformational landscape of molecules and their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Reactivity Modeling: MD simulations can also provide insights into chemical reactivity, particularly for reactions in solution. By simulating the reactant molecules in a solvent box, one can study the role of solvent molecules in stabilizing transition states or intermediates. Furthermore, MD can be used to calculate the potential of mean force (PMF) along a reaction coordinate. The PMF represents the free energy profile of the reaction in solution, incorporating the effects of temperature and solvent. This approach, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, allows for a more realistic modeling of reaction kinetics in a condensed phase.

Illustrative Conformational Data from a Hypothetical MD Simulation:

| Dihedral Angle (C-C-C=O) | Population (%) | Relative Free Energy (kcal/mol) |

| 60° (gauche) | 65 | 0.0 |

| 180° (anti) | 30 | 0.8 |

| -60° (gauche) | 5 | 2.1 |

This table presents hypothetical data from a simulated conformational analysis of this compound, showing the relative populations of different rotamers.

Computational Approaches to Understanding Structure-Activity Relationships in Derivatives

Computational methods are invaluable in the field of medicinal chemistry and materials science for understanding and predicting the relationship between a molecule's structure and its biological activity or physical properties. For derivatives of this compound, these approaches can guide the design of new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their measured activity. The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, electronic properties, hydrophobicity). A mathematical model is then developed to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives. For a hypothetical series of antifungal derivatives of this compound, a QSAR model might reveal that activity is positively correlated with the lipophilicity (logP) and negatively correlated with the energy of the lowest unoccupied molecular orbital (LUMO).

Molecular Docking: If the biological target of a series of derivatives is a protein, molecular docking can be used to predict their binding mode and affinity. Docking algorithms place a ligand (the derivative) into the active site of a receptor (the protein) in various orientations and conformations, and a scoring function is used to estimate the binding energy for each pose. This can help to rationalize the observed structure-activity relationships and provide a structural basis for designing more potent inhibitors. For instance, docking studies could reveal that a particular substituent on a derivative of this compound forms a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

Illustrative QSAR Equation for a Hypothetical Series of Derivatives:

Biological Activity = 0.52 * logP - 0.21 * LUMO_Energy + 1.34

This equation is a hypothetical example of a QSAR model, illustrating the relationship between molecular descriptors and biological activity.

By integrating these computational approaches, researchers can build a comprehensive understanding of the chemical and biological behavior of this compound and its derivatives, paving the way for their application in various scientific and technological fields.

Future Perspectives and Emerging Research Directions for Methyl 4,4,4 Trifluoro 3 Oxobutanoate

Innovation in Green and Sustainable Synthetic Processes

The traditional synthesis of β-keto esters often involves the Claisen condensation, a method that typically requires strong stoichiometric bases (e.g., sodium alkoxides) and large volumes of organic solvents, leading to significant waste generation. Future research is focused on developing greener and more sustainable synthetic routes to Methyl 4,4,4-trifluoro-3-oxobutanoate that improve atom economy, reduce energy consumption, and utilize more environmentally benign reagents and conditions.

Emerging strategies that could be applied to the synthesis of this compound include:

Enzyme-Catalyzed Synthesis: Lipases have been shown to catalyze the transesterification for the synthesis of various β-keto esters under mild, solvent-free conditions. The application of lipase (B570770) catalysis or other engineered enzymes for the acylation of methyl acetate (B1210297) with a trifluoroacetyl source represents a promising avenue for a highly selective and sustainable production method.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages, including improved heat transfer, enhanced safety, and the ability to integrate reaction and purification steps. A flow-based Claisen condensation could minimize side reactions and allow for more efficient use of reagents and energy.

Alternative Activation Methods: Research into catalytic C-acylation of ester enolates using novel catalysts can reduce the reliance on strong, stoichiometric bases. Furthermore, methods utilizing fluoroform, a potent greenhouse gas, as the trifluoromethyl source for the synthesis of trifluoromethyl ketones, highlight a potential, albeit challenging, route for valorizing waste gases into fine chemicals. google.com

| Method | Typical Reagents/Catalysts | Key Advantages | Potential for Greener Synthesis |

|---|---|---|---|

| Traditional Claisen Condensation | Sodium alkoxides, strong bases | Well-established, versatile | High E-factor (waste), harsh conditions |

| Enzyme Catalysis | Lipases, engineered enzymes | Mild, solvent-free, high selectivity | Excellent, avoids harsh reagents and waste |

| Flow Chemistry | Standard reagents in a flow reactor | Improved safety, efficiency, and control | High, enables process intensification |

| Catalytic C-Acylation | Transition metal or organocatalysts | Avoids stoichiometric strong base | Good, reduces inorganic waste streams |

Discovery of Novel Reactivity Modes and Unexplored Transformations

This compound is a privileged scaffold for constructing complex molecules, particularly heterocyclic compounds. While its basic reactivity is understood, emerging research continues to uncover novel transformations and reactivity modes, expanding its synthetic utility.

Future research is likely to focus on:

Multi-Component Reactions (MCRs): The ethyl analogue of this compound is known to participate in one-pot, multi-component reactions to generate highly functionalized dihydropyrans, piperidines, and spiro-heterocycles. core.ac.uk Further exploration of MCRs using the methyl ester with diverse inputs will undoubtedly lead to the rapid assembly of novel molecular libraries for screening in drug discovery and agrochemistry.

Chemoselective Reactions: The reaction of the related ethyl ester with anilines can be directed to produce either enamine or amide products based on the reaction conditions. nih.gov These intermediates can then be cyclized to form distinct quinolinone isomers. nih.gov Future work will likely involve a deeper investigation into controlling the chemoselectivity of this reagent to access a wider array of selectively substituted scaffolds from common starting materials.

Domino and Cascade Reactions: The dual functionality of the β-keto ester allows for the design of elegant domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events. Unlocking new cascade pathways initiated by reactions at either the ketone or the active methylene (B1212753) position is a key area for future exploration.

Advancements in Asymmetric Synthesis and Enzymatic Catalysis

The creation of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Asymmetric transformations involving this compound are a critical research frontier, aimed at producing enantiomerically pure building blocks.

Key emerging directions include:

Asymmetric Reduction of the Ketone: The primary target for asymmetric synthesis is the reduction of the ketone to produce chiral methyl 4,4,4-trifluoro-3-hydroxybutanoate. This product is a highly valuable synthon. While research on this specific substrate is emerging, analogous compounds like ethyl 4-chloro-3-oxobutanoate have been successfully reduced with high enantioselectivity using recombinant E. coli strains expressing carbonyl reductases or engineered ketoreductase enzymes. researchgate.netmatrix-fine-chemicals.com Applying these biocatalytic methods and developing novel transition-metal catalysts (e.g., based on Ruthenium or Rhodium) for asymmetric hydrogenation are high-priority research areas.

Enantioselective α-Functionalization: The active methylene group between the two carbonyls can be functionalized to create a chiral quaternary center. While challenging, catalytic enantioselective electrophilic trifluoromethylation has been demonstrated on other β-keto esters using copper-based catalysts, achieving high enantiomeric excess (ee). Developing similar catalytic systems for the α-alkylation, amination, or halogenation of this compound would provide access to a new class of complex, fluorinated chiral building blocks.

| Transformation | Target Chiral Product | Emerging Catalytic System | Significance |

|---|---|---|---|

| Asymmetric Ketone Reduction | (R)- or (S)-methyl 4,4,4-trifluoro-3-hydroxybutanoate | Ketoreductases (KREDs), Asymmetric Transfer Hydrogenation | Key building block for chiral drugs and agrochemicals. |

| Asymmetric α-Alkylation | Methyl 2-alkyl-4,4,4-trifluoro-3-oxobutanoate | Chiral Phase-Transfer Catalysts, Organocatalysts | Creates a chiral quaternary center. |

| Asymmetric α-Amination | Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate | Chiral Metal Complexes (e.g., Cu, Pd) | Access to trifluoromethyl-containing α-amino acids. |

Potential for Expanded Applications in Materials Science

The incorporation of fluorine into polymers and materials can significantly enhance their properties, including thermal stability, chemical resistance, and low surface energy. core.ac.uk While its application in this field is less developed than in life sciences, this compound represents a promising precursor for novel fluorinated materials.

Future research could explore:

Synthesis of Fluorinated Monomers: The β-keto ester functionality can be used as a synthetic handle to build more complex monomers. For example, it could be converted into pyrazole (B372694) or pyrimidine-containing monomers, which could then be polymerized to create fluorinated polymers with unique optical or electronic properties.

Functional Coatings and Surfaces: Fluorinated compounds are known for creating hydrophobic and oleophobic surfaces. core.ac.uk The compound could be integrated into formulations for specialty coatings, where its reactivity could be used to cross-link the material while simultaneously delivering a high density of fluorine atoms to the surface.

High-Performance Polymers: Its derivatives could be explored as additives or co-monomers in the synthesis of high-performance polymers for demanding applications in aerospace, electronics, and energy, where chemical inertness and thermal stability are crucial.

Synergistic Integration into Modern Drug Discovery Pipelines and Agrochemical Innovation

The true value of this compound lies in its role as a key intermediate for bioactive molecules. chemicalbook.com The trifluoromethyl group is a "magic" moiety in medicinal chemistry, often improving a drug candidate's potency, selectivity, and pharmacokinetic profile. Future applications will focus on leveraging this building block more efficiently within discovery and development workflows.

Emerging trends include:

Fluorinated Building Block for Fragment-Based Discovery: Small, fluorinated fragments are highly sought after in fragment-based drug discovery (FBDD). Derivatives of this compound could be used to build a library of novel, trifluoromethyl-containing fragments for screening against biological targets.

Precursor for Novel Agrochemicals: The compound is already a known starting material for pyridine (B92270) carbodithioate herbicides. google.com As the need for new crop protection agents with novel modes of action grows, its utility in generating diverse heterocyclic scaffolds makes it a valuable platform for discovering next-generation herbicides, fungicides, and insecticides.

Bioisostere for Carboxylic Acids: The β-keto ester moiety, particularly its enol form, can act as a bioisostere for carboxylic acids, offering a different charge distribution and lipophilicity profile that can be advantageous for cell permeability and target engagement. Exploring this bioisosteric replacement strategy in known drug scaffolds is a promising research direction.

Q & A

Basic Research Question

- Stereochemical Confirmation :

- Quantitative Analysis :

How can contradictory data on reaction yields and enantioselectivity be reconciled in studies involving this compound?

Advanced Research Question

Discrepancies often arise from subtle experimental variables:

- Substrate Purity : Residual enol content (5–15% in commercial batches) can skew kinetic resolutions. Pre-treatment with activated molecular sieves minimizes this .

- Temperature Gradients : Exothermic reactions (e.g., MCRs) may lead to localized overheating, reducing ee. Use controlled microwave heating (e.g., 80°C, 150 W) for reproducibility .

Case Study : Sannelli et al. observed 84% ee in aqueous systems vs. 96% ee in biphasic conditions, highlighting solvent polarity’s role in stabilizing transition states .

What strategies mitigate low catalytic activity in enzymatic transformations of this compound?

Advanced Research Question

- Enzyme Immobilization : Covalent attachment to Eupergit C enhances stability and reusability (5 cycles with <10% activity loss) .

- Directed Evolution : High-throughput screening of mutant libraries (e.g., using fluorescence-activated cell sorting) identifies variants with improved for fluorinated substrates .

- Computational Design : Molecular docking (e.g., AutoDock Vina) predicts mutations to expand the active site (e.g., F159L in Candida antarctica lipase) .

How is this compound utilized in the synthesis of bioactive molecules with acaricidal or antifungal activity?

Advanced Research Question

- Strobilurin-Pyrimidine Derivatives : Condense with substituted anilines and cyanamide to form pyrimidine cores, followed by alkylation (methyl iodide/NaCO) for acaricidal agents (e.g., Fluacrypyrim, 93% inhibition at 100 mg/L) .

- Triazole-Thiazole Hybrids : React with sulfonyl chlorides and hydrazine hydrate to yield 1,2,4-triazoles with broad-spectrum antifungal activity (IC = 10–50 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.